molecular formula C11H17N3O B13016090 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Katalognummer: B13016090
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: GXTUWNUZMZGWFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is a compound with a molecular formula of C11H17N3O It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a pyrimidin-5-ylmethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyrimidin-5-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is unique due to its specific combination of a cyclohexanol backbone with a pyrimidin-5-ylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-(pyrimidin-5-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H17N3O/c15-11-4-2-1-3-10(11)14-7-9-5-12-8-13-6-9/h5-6,8,10-11,14-15H,1-4,7H2

InChI-Schlüssel

GXTUWNUZMZGWFP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)NCC2=CN=CN=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.